![molecular formula C23H22N2O2 B2887226 {1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol CAS No. 708999-85-3](/img/structure/B2887226.png)

{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

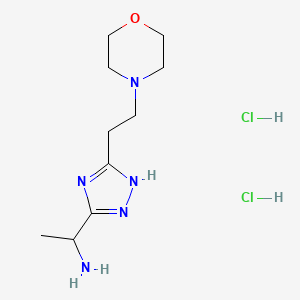

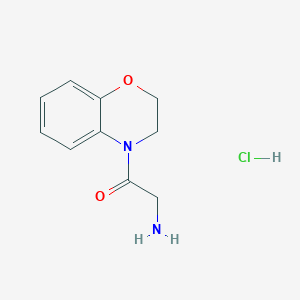

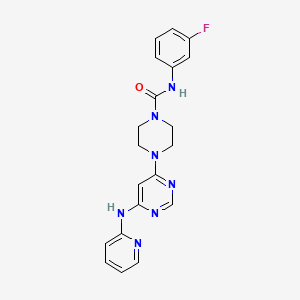

This compound is a complex organic molecule with a benzimidazole core . It contains a phenyl methanol group attached to the benzimidazole ring, and a 2-methylphenoxyethyl group also attached to the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring, which is a fused benzene and imidazole ring. Attached to this ring is a phenyl methanol group and a 2-methylphenoxyethyl group .Scientific Research Applications

DNA Binding Properties

Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong affinity to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and plant chromosome analysis. Their utility extends to radioprotection and as topoisomerase inhibitors, offering a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Parabens, which share some structural similarities with benzimidazole derivatives, are used as preservatives in various products. Studies on their environmental fate and behavior highlight the persistent nature of such compounds in aquatic environments despite wastewater treatments. This research underscores the importance of understanding the biodegradability and ecological effects of synthetic compounds, including benzimidazole derivatives, in environmental science (Haman et al., 2015).

Optoelectronic Materials

Benzimidazole and its derivatives play a critical role in the development of optoelectronic materials. Research has shown that incorporating benzimidazole and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, useful for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This utilization demonstrates the vast potential of benzimidazole derivatives in advancing technology and material science (Lipunova et al., 2018).

Future Directions

Properties

IUPAC Name |

[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-17-9-5-8-14-21(17)27-16-15-25-20-13-7-6-12-19(20)24-23(25)22(26)18-10-3-2-4-11-18/h2-14,22,26H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWTILGCUYVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,2-dithiolan-3-yl)-N-({4-[(piperidin-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2887148.png)

![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)